![molecular formula C13H20N2O2 B6337040 t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1447607-25-1](/img/structure/B6337040.png)

t-Butyl 5-cyanohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrroles are heterocyclic aromatic organic compounds, which consist of a five-membered ring with four carbon atoms and one nitrogen atom . The parent compound is colorless, but substituted derivatives are often colored .

Synthesis Analysis

Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia . Other methods include the use of organocatalysis .Molecular Structure Analysis

The molecular structure of pyrroles is characterized by a five-membered ring with four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to a conjugated pi electron system that is cyclic, resulting in aromaticity .Chemical Reactions Analysis

Pyrroles can undergo a variety of chemical reactions. They can react with electrophiles at the 2-position, and they can also undergo N-alkylation . Pyrroles can also be nitrated, sulphonated, halogenated, and acetylated .Physical And Chemical Properties Analysis

Pyrroles are typically colorless but can take on different colors when substituted . They are weakly basic and weakly acidic . They are also known to be flammable and can cause skin and eye irritation .Scientific Research Applications

Organocatalytic Synthesis of Pyrroles

Organocatalysis has emerged as one of the most important tools for the synthesis of diverse structural scaffolds . The construction of the pyrrole ring has gained much attention due to its remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application . For the construction of five-membered heterocyclic scaffolds, the [3 + 2] cycloaddition reaction has emerged as one of the most promising approaches .

Pharmaceutical Applications

Pyrrole compounds are known for their significant biological activities. They are often used in the pharmaceutical industry for the development of new drugs . For example, the well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton .

3. Intermediate in the Synthesis of Natural Products Pyrrole compounds are often used as intermediates in the synthesis of many natural products . These natural products have various applications in different fields, including medicine, agriculture, and food industry.

Material Science Application

Pyrrole compounds also find applications in material science . They can be used in the development of new materials with unique properties.

Synthesis of Substituted Pyrroles

A synthesis of substituted pyrroles by a gold (I)-catalyzed cascade reaction proceeds via an autotandem catalysis . This method can be used to create a variety of substituted pyrroles, which can have different applications based on their properties.

Biomarker Applications

Recent reports have indicated the use of pyrrole-2-carbaldehydes as biomarkers . This opens up a new field of research and potential applications for these compounds.

Safety and Hazards

Future Directions

properties

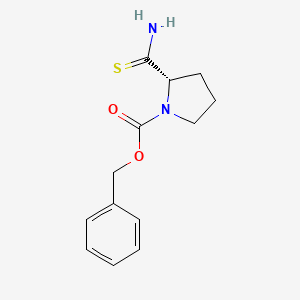

IUPAC Name |

tert-butyl 5-cyano-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-7-10-4-9(6-14)5-11(10)8-15/h9-11H,4-5,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKUDHFIGYWWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-cyanohexahydrocyclopenta[C]pyrrole-2(1H)-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,3'S)-1-[2-(4-Fluoro-phenyl)-2-methylamino-ethyl]-pyrrolidin-3-ol bis-hydrochloride; 97%](/img/structure/B6337000.png)

![Benzyloxycalix[5]arene](/img/structure/B6337005.png)